(Z)-GW 5074

Catalog No.
S548761
CAS No.
220904-83-6
M.F
C15H8Br2INO2
M. Wt
520.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-GW 5074

CAS Number

220904-83-6

Product Name

(Z)-GW 5074

IUPAC Name

(3Z)-3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one

Molecular Formula

C15H8Br2INO2

Molecular Weight

520.94 g/mol

InChI

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21)/b10-3-

InChI Key

LMXYVLFTZRPNRV-KMKOMSMNSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

5-iodo-3-((3,5-dibromo-4-hydroxyphenyl)methylene)-2-indolinone, GW 5074, GW-5074, GW5074

Canonical SMILES

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2

Isomeric SMILES

C1=CC2=C(C=C1I)/C(=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2

The exact mass of the compound 5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone is 518.79665 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

(Z)-GW 5074 is a highly potent, cell-permeable, and selective benzylidene oxindole derivative that functions as a c-Raf1 kinase inhibitor with an IC50 of 9 nM . Unlike broad-spectrum multi-kinase inhibitors, it provides absolute selectivity over closely related kinases such as VEGFR2, p38 MAP kinase, and CDKs . In procurement and laboratory workflows, GW5074 is highly valued for its dual utility: it acts as a strict c-Raf inhibitor in cell-free and oncology models, while paradoxically exerting neuroprotective and microglial-activating effects in central nervous system (CNS) assays due to its blood-brain barrier (BBB) permeability . As a solid powder, it requires specific handling, being insoluble in water but highly soluble in DMSO (≥ 21.9 mg/mL), ensuring stable stock solutions for reproducible in vitro and in vivo dosing .

Substituting (Z)-GW 5074 with common benchmark multi-kinase inhibitors like Sorafenib fundamentally compromises assay specificity . While Sorafenib effectively inhibits Raf-1, it exhibits high cross-reactivity with VEGFR2, PDGFR-β, and c-KIT, introducing confounding anti-angiogenic and broad-spectrum cytotoxic variables that obscure purely c-Raf-dependent mechanisms . Furthermore, generic Raf inhibitors lack GW5074’s unique capacity to cross the blood-brain barrier and paradoxically activate B-Raf in neuronal cultures—a mechanism essential for its neuroprotective efficacy against neurotoxin-induced apoptosis . For researchers requiring precise isolation of the c-Raf pathway without vascular off-target effects, or those modeling neurodegenerative microglial phagocytosis, generic substitution will lead to irreproducible phenotypic data and assay failure [REFS-1, REFS-2].

Absolute Kinase Selectivity vs. Benchmark Multi-Kinase Inhibitors

In standard kinase profiling, (Z)-GW 5074 demonstrates an IC50 of 9 nM for c-Raf without affecting VEGFR2, effectively isolating the Raf/MEK/ERK cascade. In contrast, the benchmark inhibitor Sorafenib, while potent against Raf-1 (IC50 = 6 nM), also strongly inhibits VEGFR2 (IC50 = 90 nM). This lack of selectivity in Sorafenib introduces significant vascular and endothelial confounding factors in cell-based assays[REFS-1, REFS-2].

Evidence DimensionVEGFR2 Off-Target Inhibition (IC50)
Target Compound Data(Z)-GW 5074 (No effect / >10,000 nM)
Comparator Or BaselineSorafenib (90 nM)
Quantified DifferenceGW5074 provides complete exclusion of VEGFR2 activity, unlike Sorafenib's strong cross-reactivity.
ConditionsIn vitro cell-free kinase profiling assays

Procuring GW5074 ensures that observed cellular phenotypes are strictly c-Raf-mediated, eliminating the need for complex control experiments to rule out anti-angiogenic off-target effects.

Combinatorial Formulation Compatibility and Dose Sensitization

GW5074 serves as a highly effective sensitizer when formulated with benchmark therapeutics [1]. In human colorectal cancer (CRC) models (HCT116 cells), combining GW5074 with Sorafenib dramatically enhances mitochondrial dysfunction-mediated apoptosis [1]. This combinatorial approach reduces the required IC50 dose of Sorafenib from 17 µM as a monotherapy down to 0.14 µM [1].

Evidence DimensionSorafenib IC50 in HCT116 cells
Target Compound DataGW5074 + Sorafenib combination (0.14 µM)
Comparator Or BaselineSorafenib monotherapy (17 µM)
Quantified Difference121-fold reduction in the required concentration of the primary chemotherapeutic agent.
ConditionsHCT116 human colorectal cancer cell line, 24-hour incubation

For industrial and academic oncology workflows, GW5074 is a critical procurement choice for combinatorial screening, allowing drastic dose reductions of toxic multi-kinase inhibitors.

Microglial Phagocytosis Activation for Neurobiology Workflows

Unlike standard oncology-focused kinase inhibitors, GW5074 is blood-brain barrier permeable and actively modulates microglial function [1]. In human monocyte-derived microglia-like (MDMi) cells, treatment with 100 µM GW5074 significantly upregulates AD-associated microglial molecules, driving a massive increase in the clearance of amyloid-beta (Aβ1-42) compared to vehicle controls [1].

Evidence DimensionAβ1-42 Phagocytic Uptake
Target Compound DataGW5074 at 100 µM (243.8% ± 13.9% increase)
Comparator Or BaselineDMSO Vehicle (Baseline / 0% increase)
Quantified Difference>2.4-fold enhancement in amyloid-beta clearance.
ConditionsHuman MDMi cells incubated with HyLite Fluor-488 conjugated Aβ1-42 for 2 hours

Validates the compound as a highly specialized, process-compatible tool for neurodegenerative disease modeling where standard Raf inhibitors fail to induce phagocytosis.

Stock Solution Processability and Solvent Handling Requirements

The physical properties of (Z)-GW 5074 dictate strict handling protocols to ensure assay reproducibility . The compound is completely insoluble in aqueous media and ethanol, requiring primary reconstitution in Dimethyl Sulfoxide (DMSO), where it achieves high solubility (≥ 21.9 mg/mL) . Proper DMSO-first formulation ensures the compound remains stable in stock solutions at -80°C for up to 6 months without precipitation.

Evidence DimensionMaximum Solvent Solubility
Target Compound Data(Z)-GW 5074 in DMSO (≥ 21.9 mg/mL)
Comparator Or BaselineAqueous media / Ethanol (Insoluble / ~0 mg/mL)
Quantified DifferenceAbsolute requirement for DMSO reconstitution prior to any aqueous assay dilution.
ConditionsLaboratory preparation of stock solutions for in vitro or in vivo dosing

Strict adherence to this solvent compatibility profile prevents compound precipitation, ensuring accurate dosing and reproducible results across all experimental workflows.

Combinatorial Oncology Screening Assays

Due to its ability to synergize with multi-kinase inhibitors, (Z)-GW 5074 is the optimal choice for combinatorial screening in colorectal cancer (CRC) and melanoma models [1]. It allows researchers to drastically lower the effective dose of benchmark drugs like Sorafenib, specifically isolating mitochondrial dysfunction and apoptosis pathways while minimizing broad-spectrum cytotoxicity [1].

Neurodegenerative Disease and Microglial Modeling

Its unique blood-brain barrier permeability and capacity to increase Aβ1-42 phagocytic clearance make GW5074 a critical procurement item for Alzheimer's and Huntington's disease research [2]. It is specifically utilized in workflows requiring the modulation of microglial activity or the paradoxical activation of B-Raf for neuronal survival, applications where generic Raf inhibitors are ineffective[2].

High-Specificity In Vitro Kinase Profiling

For biochemical assays requiring the strict isolation of the c-Raf1 signaling cascade, GW5074 is preferred over pan-Raf inhibitors . Its absolute lack of cross-reactivity with VEGFR2, CDKs, and p38 MAP kinases ensures that downstream readouts are strictly attributable to c-Raf inhibition, preventing the confounding vascular effects common with broader inhibitors.

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

520.79460 Da

Monoisotopic Mass

518.79665 Da

Heavy Atom Count

21

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

B7W8RS1GG2

Other CAS

220904-83-6

Wikipedia

GW5074

Dates

Last modified: 08-15-2023
1: Suenkel B, Fischer F, Steegborn C. Inhibition of the human deacylase Sirtuin 5 by the indole GW5074. Bioorg Med Chem Lett. 2013 Jan 1;23(1):143-6. doi: 10.1016/j.bmcl.2012.10.136. Epub 2012 Nov 12. PubMed PMID: 23195732.
2: Li J, Fan Y, Zhang YN, Sun DJ, Fu SB, Ma L, Jiang LH, Cui C, Ding HF, Yang J. The Raf-1 inhibitor GW5074 and the ERK1/2 pathway inhibitor U0126 ameliorate PC12 cells apoptosis induced by 6-hydroxydopamine. Pharmazie. 2012 Aug;67(8):718-24. PubMed PMID: 22957439.
3: Lei Y, Cao YX, Xu CB, Zhang Y. The Raf-1 inhibitor GW5074 and dexamethasone suppress sidestream smoke-induced airway hyperresponsiveness in mice. Respir Res. 2008 Nov 3;9:71. doi: 10.1186/1465-9921-9-71. PubMed PMID: 18976506; PubMed Central PMCID: PMC2599896.
4: Chen HM, Wang L, D'Mello SR. Inhibition of ATF-3 expression by B-Raf mediates the neuroprotective action of GW5074. J Neurochem. 2008 May;105(4):1300-12. doi: 10.1111/j.1471-4159.2008.05226.x. Epub 2008 Jan 10. PubMed PMID: 18194435.
5: Yue X, Varga EV, Stropova D, Vanderah TW, Yamamura HI, Roeske WR. Chronic morphine-mediated adenylyl cyclase superactivation is attenuated by the Raf-1 inhibitor, GW5074. Eur J Pharmacol. 2006 Jul 1;540(1-3):57-9. Epub 2006 May 3. PubMed PMID: 16750187.
6: Chin PC, Liu L, Morrison BE, Siddiq A, Ratan RR, Bottiglieri T, D'Mello SR. The c-Raf inhibitor GW5074 provides neuroprotection in vitro and in an animal model of neurodegeneration through a MEK-ERK and Akt-independent mechanism. J Neurochem. 2004 Aug;90(3):595-608. PubMed PMID: 15255937.

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